molecular formula C17H14N2OS B3243395 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol CAS No. 1565797-26-3

2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol

Cat. No. B3243395
CAS RN: 1565797-26-3
M. Wt: 294.4 g/mol
InChI Key: QMTODSRYFNFWBC-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism Of Action

2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol works by binding to BCL-2 family proteins, which are involved in regulating apoptosis. BCL-2 family proteins can either promote or inhibit apoptosis, depending on their function. 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol targets the pro-survival BCL-2 family proteins, which inhibit apoptosis, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages And Limitations For Lab Experiments

2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has several advantages for use in lab experiments, including its specificity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has limitations, including its poor solubility and stability, which can make it difficult to use in experiments.

Future Directions

There are several future directions for research on 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol. One area of research is the development of more stable and soluble analogs of 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol, which could be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol, which could help to personalize cancer therapy. Finally, there is a need for further research on the mechanisms of resistance to 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol, which could help to identify new targets for cancer therapy.

Scientific Research Applications

2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has been extensively studied in preclinical models of cancer, and has shown promising results in inducing apoptosis in cancer cells. 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has been shown to be effective in a variety of cancer types, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-13-7-5-12(6-8-13)3-1-2-4-17-19-15-10-9-14(20)11-16(15)21-17/h1-11,20H,18H2/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTODSRYFNFWBC-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC2=NC3=C(S2)C=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Reactant of Route 2
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Reactant of Route 3
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Reactant of Route 4
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Reactant of Route 5
Reactant of Route 5
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Reactant of Route 6
Reactant of Route 6
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol

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